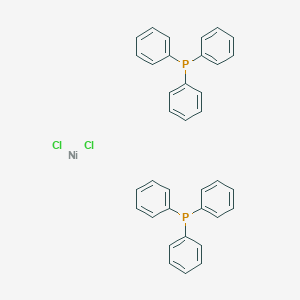

Chlorure de bis(triphénylphosphine)nickel(II)

Vue d'ensemble

Description

Bis(triphenylphosphine)nickel(II)chloride, also known as Bis(triphenylphosphine)nickel(II)chloride, is a useful research compound. Its molecular formula is C₃₆H₃₀Cl₂NiP₂ and its molecular weight is 654.2 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(triphenylphosphine)nickel(II)chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(triphenylphosphine)nickel(II)chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(triphenylphosphine)nickel(II)chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Catalyseur dans les réactions de couplage

Le chlorure de bis(triphénylphosphine)nickel(II) est utilisé comme catalyseur dans diverses réactions de couplage. Par exemple, il est utilisé dans la réaction de couplage des mésylates d'aryle . Il est également utilisé dans le couplage des carbonates allyliques avec des organoborates de lithium .

Synthèse de polymères conjugués

Ce composé est utilisé comme catalyseur modèle pour la synthèse de polymères conjugués via le couplage de Stille .

Réactions de couplage de Suzuki et de Sonogashira

Le chlorure de bis(triphénylphosphine)nickel(II) est également applicable à d'autres réactions de couplage telles que les réactions de couplage de Suzuki et de Sonogashira .

Évaluation de la silice fonctionnalisée

Il est utilisé comme catalyseur modèle pour l'évaluation de la silice fonctionnalisée pour la récupération adsorptive des catalyseurs homogènes, via son interaction avec le centre métallique .

Mécanisme D'action

Target of Action

Bis(triphenylphosphine)nickel(II) chloride, also known as Bis(triphenylphosphine)nickel(II) dichloride, is primarily used as a transition metal catalyst . Its primary targets are organic compounds involved in coupling reactions .

Mode of Action

This compound acts as a catalyst in the coupling reaction of aryl mesylates and allylic carbonates with lithium organoborates . It facilitates the reaction by providing a suitable environment for the reaction to occur, thereby increasing the rate of the reaction .

Biochemical Pathways

The compound is involved in the biochemical pathway of organic synthesis, particularly in the synthesis of ketones, aldehydes, alkenes, and coordination compounds . It plays a crucial role in chlorination reactions and coupling reactions .

Pharmacokinetics

Its solubility in organic solvents like benzene, toluene, and dichloromethane influences its availability in the reaction environment.

Result of Action

The result of the action of Bis(triphenylphosphine)nickel(II) chloride is the successful synthesis of the desired organic compounds . It helps in the formation of new bonds in the target molecules, leading to the creation of complex organic compounds .

Analyse Biochimique

Biochemical Properties

Bis(triphenylphosphine)nickel(II)chloride is known to catalyze various synthetic reactions like oxidative addition, C-H activation, and cross-coupling

Cellular Effects

More severe exposure to nickel compounds may result in vomiting blood and thick mucus, shock, abnormally low blood pressure, fluctuating pulse, shallow respiration and clammy skin, inflammation of stomach wall, and rupture of esophageal tissue .

Molecular Mechanism

The molecular mechanism of Bis(triphenylphosphine)nickel(II)chloride involves its function as a catalyst in various reactions. For instance, it is used in Suzuki reactions, although usually inferior in terms of activity . A cross-coupling reaction mediated by Ni(cod)2 and Ni(PPh3)2Cl2 has also been reported .

Activité Biologique

Bis(triphenylphosphine)nickel(II) chloride (NiCl₂(PPh₃)₂) is a coordination compound that has garnered attention in various fields, particularly in organic synthesis and catalysis. Its unique properties stem from the nickel center coordinated with triphenylphosphine ligands, which influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

- Molecular Formula : C₃₆H₃₀Cl₂NiP₂

- Molecular Weight : 654.2 g/mol

- Appearance : Dark green to dark gray crystals or powder

- Solubility : Insoluble in water; soluble in organic solvents like benzene and dichloromethane

- Melting Point : Decomposes above 250°C

Bis(triphenylphosphine)nickel(II) chloride primarily functions as a catalyst in various organic reactions, including:

- Cross-Coupling Reactions : It facilitates the coupling of aryl halides with organometallic reagents.

- C-H Activation : The compound is involved in activating C-H bonds for further transformations.

- Oxidative Addition and Reductive Elimination : These processes are crucial for the synthesis of complex organic molecules.

Cytotoxic Effects

Nickel compounds can exhibit cytotoxicity at certain concentrations. Exposure to Bis(triphenylphosphine)nickel(II) chloride may lead to adverse cellular effects, including:

- Inflammation of tissues

- Damage to cellular membranes

- Induction of apoptosis in sensitive cell lines

A study highlighted the cytotoxic potential of nickel complexes, noting that higher concentrations could lead to significant cellular damage and toxicity .

Case Studies

- Synthesis of Anticancer Agents : Research has indicated that nickel complexes can serve as precursors for developing anticancer agents. Bis(triphenylphosphine)nickel(II) chloride has been utilized in synthesizing compounds that demonstrate selective cytotoxicity against cancer cells.

- Antibacterial Activity Assessment : In vitro studies assessed the antibacterial efficacy of nickel complexes against various strains. Results indicated that while some complexes were effective against Gram-positive bacteria, their effectiveness varied against Gram-negative strains due to differences in cell wall structure .

Propriétés

IUPAC Name |

dichloronickel;triphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBRJXVVKPBZPAN-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30Cl2NiP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Bis(triphenylphosphine)nickel(II) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20568 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14264-16-5 | |

| Record name | Bis(triphenylphosphine)nickel dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14264-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel, dichlorobis(triphenylphosphine)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(triphenylphosphine)nickel(II) chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Bis(triphenylphosphine)nickel(II) dichloride in the synthesis of the terphenyl-based allosteric modulators?

A1: Bis(triphenylphosphine)nickel(II) dichloride acts as a catalyst in the synthesis of the terphenyl backbone of the target compounds. The research paper describes its use in a cross-coupling reaction between 1-bromo-2-methylnaphthalene and 1,4-dibromo-2,5-dimethylbenzene []. This type of reaction is crucial for building the core structure of the desired terphenyl derivatives.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.